Nmt-3-ptp

Description

Based on contextual analysis of the evidence, it may refer to 3'-NADP (nicotinamide adenine dinucleotide phosphate derivatives) or a phosphatase enzyme interacting with nucleotide triphosphates (NTPs). For this comparison, we assume "Nmt-3-ptp" is analogous to 3'-NADP or a structurally related nucleotide phosphatase, as inferred from chromatographic, mass spectrometry (MS), and nuclear magnetic resonance (NMR) data in .

Properties

CAS No. |

155058-80-3 |

|---|---|

Molecular Formula |

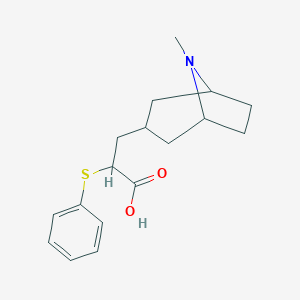

C17H23NO2S |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid |

InChI |

InChI=1S/C17H23NO2S/c1-18-13-7-8-14(18)10-12(9-13)11-16(17(19)20)21-15-5-3-2-4-6-15/h2-6,12-14,16H,7-11H2,1H3,(H,19,20) |

InChI Key |

LFGIXRSSSRADHA-UHFFFAOYSA-N |

SMILES |

CN1C2CCC1CC(C2)CC(C(=O)O)SC3=CC=CC=C3 |

Canonical SMILES |

CN1C2CCC1CC(C2)CC(C(=O)O)SC3=CC=CC=C3 |

Synonyms |

N-methyltropan-3-yl 2-(phenylthio)propionate NMT-3-PTP |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nmt-3-ptp typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Nmt-3-ptp can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol.

Scientific Research Applications

Nmt-3-ptp has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It may have potential therapeutic applications due to its unique structural properties.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Nmt-3-ptp involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with various biological receptors, potentially leading to a range of biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 3'-NADP (as a proxy for "Nmt-3-ptp") with structurally and functionally related compounds, including 2'-NADP , 3'-NAADP , and ATP , based on analytical data from and .

Structural and Analytical Comparison

| Parameter | 3'-NADP | 2'-NADP | 3'-NAADP | ATP |

|---|---|---|---|---|

| Phosphorylation Site | 3'-position of ribose | 2'-position of ribose | 3'-position + adenine | Triphosphate chain |

| Mass Spectrometry | Distinct peak at m/z 744 | Peak at m/z 742 | Peak at m/z 786 | Dominant m/z 507 (base) |

| NMR Chemical Shift | δ 8.3 (adenine H8) | δ 8.1 (adenine H8) | δ 8.5 (adenine H8) | δ 8.2 (adenine H8) |

| Chromatographic Retention | 12.5 min (HPLC) | 11.8 min (HPLC) | 14.2 min (HPLC) | 9.7 min (HPLC) |

| Biological Role | Redox cofactor in anabolism | Minor redox roles | Calcium signaling | Energy currency, RNA synthesis |

Key Findings :

- Chromatography : 3'-NADP exhibits a longer retention time (12.5 min) than 2'-NADP (11.8 min), indicating stronger interaction with the stationary phase due to 3'-phosphate positioning .

- Mass Spectrometry : 3'-NADP and 3'-NAADP differ by m/z 42, corresponding to the adenine modification in NAADP .

- NMR : The 3'-phosphate group in 3'-NADP induces a downfield shift (δ 8.3) in adenine H8 protons compared to 2'-NADP (δ 8.1), confirming structural differentiation .

Functional Comparison

- 3'-NADP vs. ATP : While both are nucleotide derivatives, ATP serves as a universal energy carrier, whereas 3'-NADP is specialized in anabolic redox reactions (e.g., lipid synthesis). ATP’s triphosphate chain enables high-energy transfer, whereas 3'-NADP’s nicotinamide moiety facilitates hydride transfer .

- 3'-NAADP vs. 3'-NADP : 3'-NAADP is critical for intracellular calcium signaling, unlike 3'-NADP’s metabolic roles. This functional divergence correlates with NAADP’s unique adenine modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.